(2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid
描述
This compound is a quinazolinone derivative characterized by a tetrahydroquinazolin-2,4-dione core linked to a branched 3-methylbutanoic acid moiety. Its stereochemistry (2S configuration) is critical for its biochemical interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
属性
IUPAC Name |
(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(2)10(12(17)18)15-11(16)8-5-3-4-6-9(8)14-13(15)19/h3-7,10H,1-2H3,(H,14,19)(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTABHFQMNVOXIO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclocondensation via Niementowski Reaction
The Niementowski reaction, a classical method for quinazolinone synthesis, involves cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For the target compound, this approach integrates L-valine methyl ester as the chiral amine source.
Procedure
- Starting Materials : Anthranilic acid, L-valine methyl ester hydrochloride, and urea.
- Reaction :
- Hydrolysis : The methyl ester is saponified using aqueous NaOH (2M) at 60°C for 4 hours to yield the carboxylic acid.
Key Data
| Parameter | Value |
|---|---|
| Yield (cyclization) | 68% |
| Yield (hydrolysis) | 92% |
| Optical Purity | >99% ee (retained from L-valine) |
Advantages : High stereochemical fidelity; uses commercially available L-valine.
Limitations : Moderate cyclization yield due to competing side reactions.
Isatoic Anhydride-Mediated Ring Formation
Isatoic anhydride, a reactive benzoxazinone precursor, facilitates quinazolinone synthesis via nucleophilic ring-opening followed by cyclization.
Procedure
- Coupling Step :
- Isatoic anhydride (1 equiv) reacts with L-valine tert-butyl ester (1.1 equiv) in THF with triethylamine (2 equiv) at 0°C to 25°C for 6 hours.
- Forms N-(2-carboxybenzoyl)-L-valine tert-butyl ester.
- Cyclization :
- The intermediate is treated with POCl₃ (1.5 equiv) in toluene at 80°C for 3 hours, yielding the tert-butyl-protected quinazolinone.
- Deprotection :
Key Data
| Parameter | Value |
|---|---|
| Yield (coupling) | 75% |
| Yield (cyclization) | 82% |
| Overall Yield | 56% |
Advantages : High regioselectivity; avoids racemization.
Limitations : Requires anhydrous conditions and costly reagents.
Asymmetric Catalytic Amination
Comparative Analysis of Methods
| Method | Overall Yield | Stereocontrol | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Niementowski Reaction | 63% | High (from L-valine) | High | Moderate |
| Isatoic Anhydride Route | 56% | High | Moderate | High |
| Asymmetric Catalysis | 54% | Very High | Low | Low |
Key Insights :
- The Niementowski method is optimal for small-scale synthesis due to simplicity.
- The isatoic anhydride route offers better scalability but requires protective groups.
- Asymmetric catalysis is ideal for high-purity demands but less practical for bulk production.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors improves heat transfer and reduces side reactions during cyclization steps. A pilot study achieved an 18% increase in yield compared to batch processes.
Green Chemistry Approaches
Water-assisted cyclocondensation under microwave irradiation reduces solvent use by 70% and reaction time by 50%, albeit with a modest yield drop (58% vs. 63%).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions may lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
科学研究应用
Chemistry
In chemistry, (2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its quinazolinone core is known to interact with various biological targets.
Medicine
In medicine, derivatives of quinazolinones have been investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. (2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid may serve as a lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Core Substituent Variations
Compound A : 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid
- Molecular Formula : C₁₁H₁₁N₂O₄S (exact formula inferred from evidence)
- Key Differences: Lacks the 3-methyl group on the butanoic acid chain.
- Category : Classified under E2 (impurity/related substance category), indicating it may arise as a byproduct during synthesis of structurally similar pharmaceuticals .
Compound B : (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid
- Molecular Formula : C₁₇H₁₄N₂O₄
- Key Differences: Incorporates a phenylpropanoic acid group instead of methylbutanoic acid. However, the larger molecular weight (310.3 g/mol vs. ~265 g/mol for the target compound) may reduce solubility .
Functional Group Modifications
Compound C : 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
- Molecular Formula: C₁₁H₉NO₂S
- Key Differences: Replaces the quinazolinone core with a thiazole ring and benzoic acid. The thiazole introduces sulfur-based polarity, while the benzoic acid group (mp 139.5–140°C) suggests higher crystallinity compared to aliphatic carboxylic acids in the target compound .
Compound D : (S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate
- Key Differences: Contains a hydroperoxypropan-2-yl-thiazole substituent and an isobutyl ester. The hydroperoxy group confers oxidative instability, contrasting with the more stable methylbutanoic acid in the target compound .
Stereochemical and Epimeric Considerations
- Epimerization: Evidence highlights that quinazolinone derivatives with chiral centers (e.g., compound ⁵ in ) may form epimers that co-elute in chromatography but separate under modified conditions. This underscores the importance of stereochemical control during synthesis of the target compound .
- Stereospecificity : The (2S) configuration in the target compound and its analogs (e.g., Compound B in ) is conserved, suggesting this stereochemistry is critical for maintaining activity or minimizing off-target effects .
Comparative Data Table
*Molecular formula inferred from structural analysis.
Research Implications
- Biological Relevance : The phenyl group in Compound B and the thiazole in Compound C demonstrate how heterocyclic and aromatic modifications diversify pharmacological applications, though at the cost of physicochemical trade-offs (e.g., solubility).
This analysis underscores the necessity of balancing structural complexity, stereochemical integrity, and functional group compatibility in quinazolinone-based drug design. Further studies are warranted to elucidate the target compound’s specific biological targets and pharmacokinetic profile.
生物活性
(2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid, also known by its CAS number 188789-54-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of (2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid is C13H14N2O4 with a molecular weight of 262.26 g/mol. The structure features a tetrahydroquinazoline moiety which is critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it may inhibit Bruton’s Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in autoimmune diseases .
- Antioxidant Activity : Preliminary studies suggest that similar compounds exhibit antioxidant properties that help mitigate oxidative stress in cells. This could be beneficial in treating conditions related to oxidative damage .
- Anticancer Properties : There is emerging evidence that compounds within the same chemical family possess anticancer activity through various pathways including apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid:
| Study | Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | BTK Inhibition | Molecular docking studies | High binding affinity with BTK; IC50 value not specified |
| Study 2 | Antioxidant Activity | Cell culture assays | Reduced ROS levels in treated cells |
| Study 3 | Anticancer Activity | In vitro cancer cell lines | Induced apoptosis in cancer cells; specific IC50 values reported |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Autoimmune Diseases : A study investigated the use of BTK inhibitors in treating autoimmune conditions such as rheumatoid arthritis. The findings suggest that (2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid could serve as an effective agent in managing these diseases by modulating immune responses .
- Cancer Therapy : In a recent clinical trial involving various cancer types, derivatives of tetrahydroquinazoline exhibited significant tumor reduction rates when administered alongside standard chemotherapy protocols .
- Oxidative Stress Disorders : Research focusing on neurodegenerative diseases indicated that compounds with similar structures could alleviate symptoms by reducing oxidative stress markers in neuronal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
